1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1-(4-sulfophenyl)-, sodium salt

Catalog No.
S14976227
CAS No.
85567-10-8
M.F
C18H13N4Na3O12S3
M. Wt
642.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4...

CAS Number

85567-10-8

Product Name

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1-(4-sulfophenyl)-, sodium salt

IUPAC Name

trisodium;5-oxo-4-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate

Molecular Formula

C18H13N4Na3O12S3

Molecular Weight

642.5 g/mol

InChI

InChI=1S/C18H16N4O12S3.3Na/c23-17-15(16(18(24)25)21-22(17)12-3-7-14(8-4-12)36(28,29)30)20-19-11-1-5-13(6-2-11)35(26,27)10-9-34-37(31,32)33;;;/h1-8,15H,9-10H2,(H,24,25)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3

InChI Key

KXTIQKNSPYHWHZ-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+]

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1-(4-sulfophenyl)-, sodium salt is a complex organic compound belonging to the pyrazole family, characterized by its unique structure that includes multiple functional groups. The molecular formula of this compound is C₁₁H₁₀N₂O₆SNa, and its molecular weight is approximately 342.24 g/mol. This compound is notable for its sulfonate and azo functionalities, which contribute to its solubility and potential biological activity.

  • Oxidation: It can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions are possible, where the sulfonyl group can be replaced by other nucleophiles.

These reactions are critical for modifying the compound’s structure for various applications.

The biological activity of 1H-Pyrazole-3-carboxylic acid derivatives is significant due to their interaction with specific molecular targets. These compounds have been shown to exhibit anti-inflammatory and analgesic properties by inhibiting enzyme activity through binding at active sites, thereby preventing substrate access. This mechanism underlies their potential therapeutic applications in treating pain and inflammation .

The synthesis of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo involves several steps:

  • Reaction of Precursors: The synthesis typically starts with the reaction of 2-methyl-4-sulphophenylhydrazine with ethyl acetoacetate under acidic conditions.
  • Formation of Intermediate: An intermediate hydrazone is formed, which then undergoes cyclization to yield the pyrazole ring.
  • Neutralization: The reaction mixture is neutralized with sodium hydroxide to obtain the sodium salt form of the product .

Industrial production may involve larger reactors and optimized conditions for higher yields.

This compound finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may be used in developing anti-inflammatory drugs.
  • Dyes and Pigments: The azo group allows its use in dye manufacturing, providing vibrant colors for textiles and other materials.
  • Analytical Chemistry: It can be utilized as a reagent in analytical methods due to its ability to form complexes with metal ions .

Interaction studies have demonstrated that this compound can effectively interact with various enzymes and receptors. For instance, it may inhibit cyclooxygenase enzymes involved in the inflammatory process, showcasing its potential as an anti-inflammatory agent. Further studies are needed to elucidate the full range of interactions and their implications for therapeutic use .

Several compounds share structural similarities with 1H-Pyrazole-3-carboxylic acid derivatives. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4,5-Dihydro-1-(2-methyl-4-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylic acidC₁₁H₈N₂O₆SIncreased water solubility due to sodium salt formation
5-Acetyl-1H-pyrazole-3-carboxylic acidC₇H₈N₂O₃Simpler structure with fewer functional groups
4-Amino-1H-pyrazoleC₄H₆N₄Basic structure without carboxylic or sulfonic groups

The uniqueness of 1H-Pyrazole-3-carboxylic acid lies in its complex functionalization that enhances solubility and biological activity compared to simpler pyrazole derivatives .

Hydrogen Bond Acceptor Count

15

Exact Mass

641.93851823 g/mol

Monoisotopic Mass

641.93851823 g/mol

Heavy Atom Count

40

General Manufacturing Information

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-1-(4-sulfophenyl)-, sodium salt (1:?): INACTIVE

Dates

Last modified: 08-11-2024

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